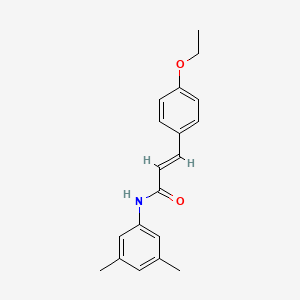![molecular formula C14H15N3O3 B2905023 1-{[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-2-one CAS No. 1341025-35-1](/img/structure/B2905023.png)
1-{[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-2-one is a complex organic compound that features a pyrrolidin-2-one core linked to a 1,2,4-oxadiazole ring substituted with a 3-methoxyphenyl group
Méthodes De Préparation
The synthesis of 1-{[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the formation of the 1,2,4-oxadiazole ring through the cyclization of appropriate precursors, followed by the attachment of the pyrrolidin-2-one moiety. Key steps may involve:
Cyclization Reaction: Formation of the 1,2,4-oxadiazole ring from hydrazides and carboxylic acids or their derivatives under dehydrating conditions.
Coupling Reaction: Attachment of the 3-methoxyphenyl group via Suzuki-Miyaura coupling, which involves the reaction of boronic acids with halides in the presence of a palladium catalyst.
Final Assembly: The pyrrolidin-2-one ring is introduced through nucleophilic substitution or other suitable reactions.
Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
1-{[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the methoxyphenyl group.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Applications De Recherche Scientifique
Medicinal Chemistry: It may serve as a scaffold for developing new pharmaceuticals due to its unique structural features and potential biological activity.
Materials Science: The compound’s heterocyclic structure could be useful in designing new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe or ligand in studying biological pathways and interactions.
Mécanisme D'action
The mechanism by which 1-{[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-2-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring and methoxyphenyl group can contribute to these interactions by providing specific binding affinities and electronic properties .
Comparaison Avec Des Composés Similaires
Similar compounds include other pyrrolidin-2-one derivatives and oxadiazole-containing molecules. For example:
Pyrrolidin-2-one Derivatives: These compounds often exhibit significant biological activity and are used in drug development.
Oxadiazole Derivatives: Known for their diverse applications in medicinal chemistry and materials science.
1-{[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-2-one is unique due to the combination of these two moieties, which may confer distinct properties and applications compared to its individual components.
Propriétés
IUPAC Name |
1-[[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-19-11-5-2-4-10(8-11)14-15-12(16-20-14)9-17-7-3-6-13(17)18/h2,4-5,8H,3,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPFFXWRBNVMRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=NO2)CN3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-((4-Ethoxyphenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2904941.png)


![N-(1-cyanocyclohexyl)-2-{1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-5-yl}acetamide](/img/structure/B2904944.png)




![2-(2-chlorophenyl)-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}acetamide](/img/structure/B2904952.png)
![Methyl 2-(7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B2904955.png)



![2-Chloro-5-{[3-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid](/img/structure/B2904962.png)
